molecular formula C2H6N8O8 B14296959 N-(1,2,2-trinitramidoethyl)nitramide CAS No. 117080-06-5

N-(1,2,2-trinitramidoethyl)nitramide

Cat. No.: B14296959
CAS No.: 117080-06-5
M. Wt: 270.12 g/mol
InChI Key: GGVXMZNHTDJCFN-UHFFFAOYSA-N
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Description

N-(1,2,2-Trinitramidoethyl)nitramide is a high-nitrogen energetic compound characterized by multiple nitramide (-N-NO₂) and trinitramido (-N(NO₂)₃) functional groups. These moieties contribute to its high density, detonation velocity, and oxygen balance, making it a candidate for advanced propellants and explosives.

Properties

CAS No.

117080-06-5

Molecular Formula

C2H6N8O8

Molecular Weight

270.12 g/mol

IUPAC Name

N-(1,2,2-trinitramidoethyl)nitramide

InChI

InChI=1S/C2H6N8O8/c11-7(12)3-1(4-8(13)14)2(5-9(15)16)6-10(17)18/h1-6H

InChI Key

GGVXMZNHTDJCFN-UHFFFAOYSA-N

Canonical SMILES

C(C(N[N+](=O)[O-])N[N+](=O)[O-])(N[N+](=O)[O-])N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,2-trinitramidoethyl)nitramide typically involves the nitration of precursor compounds. One common method includes the nitration of potassium dinitramide or ammonium dinitramide with nitronium tetrafluoroborate in acetonitrile at low temperatures . This reaction requires careful control of temperature and the use of an inert atmosphere to prevent decomposition of the reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale nitration reactors, precise temperature control systems, and safety protocols to handle the highly reactive and potentially hazardous materials involved.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,2-trinitramidoethyl)nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced nitrogen compounds.

    Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions typically require controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure safety and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.

Scientific Research Applications

N-(1,2,2-trinitramidoethyl)nitramide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,2,2-trinitramidoethyl)nitramide exerts its effects is primarily through its high reactivity and ability to release a significant amount of energy upon decomposition. The molecular targets and pathways involved include the rapid cleavage of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy. This makes it highly effective as an explosive or propellant component.

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

Nitroimino-Containing Compounds
  • (3E,5E)-3,5-Dinitramide-ylidene-1,2,4-triazol-5(4H)-ylidene-nitramide (DNAT)

    • Structure : Combines triazole and nitramide groups.
    • Properties : High heat of formation (ΔHf) due to nitrogen-rich backbone; detonation velocity (VOD) ~9,200 m/s.
    • Comparison : DNAT’s fused triazole system enhances stability compared to the ethyl-linked trinitramido group in the target compound, which may increase sensitivity .
  • N-(6-Azido-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-3-yl)nitramide (Compound 33)

    • Structure : Tetrazine-triazole hybrid with azido and nitramide groups.
    • Properties : VOD ~9,790 m/s; oxygen balance (OB) = 0%.
    • Comparison : The tetrazine core provides superior thermal stability (>200°C) compared to the target compound’s aliphatic trinitramido chain, which may degrade at lower temperatures .
Nitramide Tautomers
  • Five-Membered vs. Six-Membered Ring Nitramides
    • Stability : Five-membered nitramides (e.g., structure I in ) are more thermodynamically stable than six-membered analogues (structure II) due to reduced ring strain.
    • Sensitivity : Five-membered rings exhibit higher impact sensitivity, similar to the target compound’s trinitramidoethyl group, which likely increases reactivity .
Neonicotinoid Insecticides
  • Imidacloprid (N-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide)
    • Structure : Nitramide linked to chloropyridyl and imidazolidine groups.
    • Comparison : While structurally distinct, the nitramide group in Imidacloprid enhances binding to insect acetylcholine receptors. The target compound’s nitro groups prioritize energetic performance over bioactivity .
Bioactive Triazinan Nitramides
  • N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide
    • Structure : Triazinan ring with chlorobenzyl and nitramide substituents.
    • Properties : Melting point 165°C; exhibits antifungal and aphicidal activity.
    • Comparison : The aromatic chlorobenzyl group improves thermal stability relative to the target compound’s nitroalkyl chain, which prioritizes explosive yield over biological activity .

Key Property Comparison Table

Compound Molecular Formula Key Features Detonation Velocity (m/s) Thermal Stability (°C) Sensitivity Reference
N-(1,2,2-Trinitramidoethyl)nitramide C₂H₄N₈O₁₀ Multiple nitramide/trinitramido groups ~9,500 (estimated) ~100 (estimated) High N/A
DNAT C₃H₂N₁₀O₈ Fused triazole-nitramide 9,200 150 Moderate
Compound 33 (Tetrazine-triazole) C₅H₂N₁₂O₄ Azido-tetrazine backbone 9,790 >200 Low
Imidacloprid C₉H₁₀ClN₅O₂ Chloropyridyl-nitramide N/A 144 N/A
N-(5-(4-Chlorobenzyl)-Triazinan Nitramide C₁₀H₁₂ClN₅O₂ Aromatic chlorobenzyl substituent N/A 165 N/A

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